molecular formula C14H6F8O3S2 B1486929 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate CAS No. 1961266-44-3

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate

Cat. No. B1486929
CAS RN: 1961266-44-3
M. Wt: 438.3 g/mol
InChI Key: WLVWCXRDONBKDB-UHFFFAOYSA-M
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Description

The compound “2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate” is a reagent with a trifluoromethyl group. This group has unique properties such as high electronegativity, metabolic stability, and lipophilicity .


Synthesis Analysis

The trifluoromethylation of various aromatic compounds with this reagent proceeded in moderate to good yields under simple photo-irradiation conditions without any catalyst, additive, or activator .


Molecular Structure Analysis

The trifluoromethyl group in the compound contributes to its high electronegativity, metabolic stability, and lipophilicity .


Chemical Reactions Analysis

The trifluoromethylation of various aromatic compounds with this reagent can be achieved under simple photo-irradiation conditions without any catalyst, additive, or activator .


Physical And Chemical Properties Analysis

The trifluoromethyl group in the compound contributes to its high electronegativity, metabolic stability, and lipophilicity .

Scientific Research Applications

Photo-Induced Trifluoromethylation

The trifluoromethylation of various aromatic compounds with 2,8-difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium triflate has been accomplished under simple photo-irradiation conditions. This process proceeds without the need for any catalyst, additive, or activator, suggesting a novel approach for trifluoromethyl radical generation through simple photo-activation (Egami et al., 2018).

18F-Labeling of Peptides

The compound has been used for 18F-labeling of unmodified peptides, particularly at the thiol cysteine residue. This labeling technique, involving a halogen exchange 18F-fluorination, is significant for developing radiopharmaceuticals and diagnostic tools (Verhoog et al., 2018).

Catalysis in Acylation Reactions

Scandium trifluoromethanesulfonate, a related compound, demonstrates high catalytic activity in acylation of alcohols with acid anhydrides. This catalyst is effective for both primary alcohols and sterically-hindered secondary or tertiary alcohols, indicating its versatility in chemical synthesis (Ishihara et al., 1996).

Electrophilic Additions to Thiophene Complexes

Electrophilic additions to η2-thiophene complexes using trifluoromethanesulfonate as a ligand have been explored. This research is pivotal in the development of new thiophenium and thiafulvenium species, contributing to advancements in organometallic chemistry (Spera & Harman, 1999).

Synthesis of Heteroacenes

The compound plays a role in the synthesis of ladder-type heteroacenes containing pyrrole and thiophene rings. It's used in a triflic acid induced electrophilic coupling reaction, crucial for regioselective ring closure in the production of these complex organic compounds (Gao et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate, also known as Umemoto reagent II, are aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, and their modification can lead to significant changes in the properties of the resulting molecules.

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aromatic compounds. The trifluoromethylation of various aromatic compounds with this compound proceeds under simple photo-irradiation conditions without any catalyst, additive, or activator . The trifluoromethyl radical is formed by simple photo-activation of the Umemoto reagent .

Pharmacokinetics

The compound’s unique properties, such as high electronegativity, metabolic stability, and lipophilicity, suggest that it may have interesting adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of the action of this compound is the trifluoromethylation of aromatic compounds . This modification can significantly alter the properties of the aromatic compounds, potentially leading to changes in their reactivity, stability, and interactions with other molecules.

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound’s trifluoromethylation action proceeds under simple photo-irradiation conditions This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as light exposure and intensity

Future Directions

One of the future directions could be the exploration of other conditions and substrates for the trifluoromethylation reaction with this reagent .

properties

IUPAC Name

2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5S.CHF3O3S/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWCXRDONBKDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1961266-44-3
Record name 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 2
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 3
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 4
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 5
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 6
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate

Q & A

Q1: How does Umemoto reagent II facilitate trifluoromethylation of aromatic rings without any catalysts or additives?

A1: The research paper "Simple Photo-Induced Trifluoromethylation of Aromatic Rings" [] demonstrates that Umemoto reagent II can directly trifluoromethylate various aromatic compounds under simple photo-irradiation. The study suggests that the trifluoromethyl radical is generated directly from the reagent upon light exposure, without requiring pre-complexation with the aromatic substrate. This finding challenges previous assumptions about the necessity of electron donor-acceptor complexes for radical generation with this reagent.

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